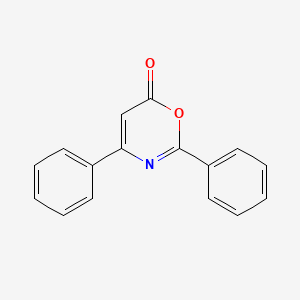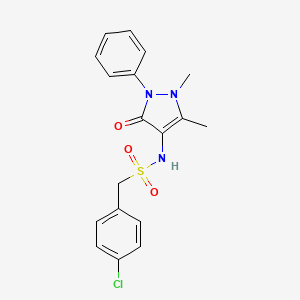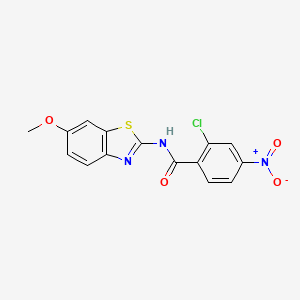
2,4-Diphenyl-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of two phenyl groups at the 2 and 4 positions adds to its structural complexity and potential reactivity. Oxazines, including 2,4-diphenyl-6H-1,3-oxazin-6-one, are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6H-1,3-oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine or ethanol in the presence of sodium acetate . Another approach involves the use of esters or amides of 4-oxocarboxylic acids, where the condensation is performed in ethanol with triethylamine or pyridine . Additionally, catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations have been employed to introduce the carbonyl component into the aromatic acid molecule .
Industrial Production Methods
Industrial production of 2,4-diphenyl-6H-1,3-oxazin-6-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2,4-Diphenyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound exhibits antimicrobial and fungicidal activities.
Medicine: Its biological activities make it a potential candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . As a modulator of glucocorticoid receptors, it influences gene expression and cellular responses to stress . The exact molecular targets and pathways vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,4-Diphenyl-6H-1,3-oxazin-6-one can be compared with other oxazine derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar core structure but differ in the position of the nitrogen atom.
1,3-oxazines: These compounds have a different arrangement of the oxygen and nitrogen atoms in the ring.
4H-benzo[d][1,3]oxazin-4-ones: These compounds have a fused benzene ring, adding to their structural complexity.
The uniqueness of 2,4-diphenyl-6H-1,3-oxazin-6-one lies in its specific substitution pattern and the resulting biological activities. Its diverse applications in various fields make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11NO2 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
HGXBMFQXAJRXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112274.png)
![N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide](/img/structure/B11112279.png)
![3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B11112281.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11112282.png)
![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B11112305.png)

![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11112315.png)
![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112323.png)


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11112337.png)
![Benzyl N-(2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)carbamate](/img/structure/B11112349.png)
![4,4,11,11-tetramethyl-N-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112363.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11112368.png)
